molecular formula C22H25N3O7S B2507533 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896343-02-5

4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2507533
CAS No.: 896343-02-5
M. Wt: 475.52
InChI Key: ZEXVTJXSXDPUHH-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the sulfonyl and benzamide groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate phenol derivatives.

    Attachment of the Benzamide Group: The benzamide moiety is usually introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the oxadiazole ring could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is known to enhance its biological activity, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    4-(methylsulfonyl)-N-(5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains trifluoromethyl groups, which can significantly alter its chemical and biological properties.

Uniqueness

The presence of the triethoxyphenyl group in 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide distinguishes it from other similar compounds. This group can influence the compound’s solubility, reactivity, and biological activity, making it unique in its class.

Properties

IUPAC Name

4-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)21-24-25-22(32-21)23-20(26)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXVTJXSXDPUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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